Product packaging for 6-(Hydroxymethyl)uridine(Cat. No.:CAS No. 76222-53-2)

6-(Hydroxymethyl)uridine

Cat. No.: B14445373
CAS No.: 76222-53-2
M. Wt: 274.23 g/mol
InChI Key: BKTDWKYNCNBGBC-ZOQUXTDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Modified Ribonucleosides in Nucleic Acid Biology

The central dogma of molecular biology outlines the flow of genetic information from DNA to RNA to protein. For a long time, RNA was primarily seen as a simple messenger molecule. However, this perception has been fundamentally altered by the discovery of a vast and diverse array of chemical modifications to ribonucleosides, the building blocks of RNA. acs.org Beyond the four canonical ribonucleosides—adenosine (A), guanosine (B1672433) (G), cytidine (B196190) (C), and uridine (B1682114) (U)—scientists have identified over 140 distinct modified ribonucleosides in organisms from all domains of life, as well as in viruses. acs.orgnih.govwikipedia.org

These modifications, collectively known as the "epitranscriptome," introduce a new layer of regulatory complexity to RNA function. wikipedia.org They range from simple chemical additions like methylation and hydroxylation to more complex alterations such as glycosylation and aminoacylation. acs.orgnih.gov Initially discovered in abundant non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA), these modifications are now known to be present in messenger RNA (mRNA) and other non-coding RNAs as well. acs.orgwikipedia.org

The functional consequences of these modifications are profound and varied. They can fine-tune the structure of RNA molecules, influencing their folding and stability. acs.orgnih.gov For instance, the modification dihydrouridine is known to increase the structural flexibility of tRNA. wikipedia.org Modified ribonucleosides are critical for a multitude of cellular processes, including the regulation of gene expression, RNA processing, and the fidelity of translation. acs.orgwikipedia.org The biological importance of these modifications is underscored by the fact that the absence or aberrant presence of certain modified ribonucleosides can lead to a range of human diseases, from metabolic and developmental disorders to cancer. acs.orgnih.gov The study of these modifications has become a vibrant area of research, with advanced techniques like mass spectrometry and next-generation sequencing enabling their detection and quantification. wikipedia.org

Current Research Landscape of 6-(Hydroxymethyl)uridine

Within the diverse family of modified ribonucleosides, this compound has emerged as a compound of significant scientific interest. Research into this particular uridine derivative has spanned synthetic chemistry, biochemistry, and molecular biology, revealing its potential roles in various biological contexts.

A notable area of investigation has been its synthesis and utility as a chemical intermediate. For example, this compound can be synthesized from 6-methyluridine (B57128) through an oxidation and reduction sequence. acs.org It has also served as a precursor for the synthesis of other modified nucleosides, such as 5-fluoro-6-(hydroxymethyl)uridine and 6-(fluoromethyl)uridine congeners. acs.org

From a biochemical standpoint, the interaction of this compound with enzymes has been a focus. Studies have examined its interaction with Escherichia coli pyrimidine (B1678525) nucleoside phosphorylase, revealing it to be a weak substrate. acs.org However, its 6-CH2OH group allows for the formation of an additional hydrogen bond with the enzyme, enhancing its susceptibility to phosphorolysis compared to other 6-substituted uridines. acs.org Furthermore, the crystal structure of this compound 5'-monophosphate (6-hydroxy-UMP) bound to the orotidine-5'-monophosphate decarboxylase (OMPD) domain of human UMP synthase has been determined, providing insights into the enzyme's catalytic mechanism. pdbj.org

A significant and recent discovery has illuminated a potential epigenetic role for this compound. A 2024 study identified the enzyme responsible for the production of 5-hydroxymethyluridine (B1210401) (a related compound) in the DNA of dinoflagellates, where it is found in unusually high amounts. pnas.org This research revealed that a TET/JBP homolog catalyzes the hydroxylation of thymidine (B127349) to form this modified base, which is enriched in repeat elements and appears to play a role in silencing transposable elements. pnas.org While this study focused on a different isomer in DNA, it opens up intriguing questions about the potential for similar enzymatic pathways and regulatory functions for this compound in RNA in other organisms.

The potential therapeutic applications of this compound and its derivatives have also been explored, particularly in the context of cancer research. In vitro studies have demonstrated that 5-fluoro-6-(hydroxymethyl)uridine exhibits cytotoxicity against several human tumor cell lines, with activity comparable to the well-known anticancer drug 5-fluorouracil. acs.org This suggests that modifications at the 6-position of the uridine ring could be a promising avenue for the development of novel chemotherapeutic agents.

The table below summarizes key research findings related to this compound.

Research AreaKey Findings
Synthesis Can be synthesized from 6-methyluridine. acs.org
Biochemical Interactions Weak substrate for E. coli pyrimidine nucleoside phosphorylase. acs.org Its 5'-monophosphate form binds to human UMP synthase. pdbj.org
Potential Epigenetic Role A related isomer, 5-hydroxymethyluridine, is involved in transposon silencing in dinoflagellates. pnas.org
Antitumor Activity The derivative 5-fluoro-6-(hydroxymethyl)uridine shows cytotoxicity against human tumor cell lines. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O7 B14445373 6-(Hydroxymethyl)uridine CAS No. 76222-53-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76222-53-2

Molecular Formula

C10H14N2O7

Molecular Weight

274.23 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(hydroxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O7/c13-2-4-1-6(15)11-10(18)12(4)9-8(17)7(16)5(3-14)19-9/h1,5,7-9,13-14,16-17H,2-3H2,(H,11,15,18)/t5-,7-,8-,9-/m1/s1

InChI Key

BKTDWKYNCNBGBC-ZOQUXTDFSA-N

Isomeric SMILES

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO

Canonical SMILES

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)CO

Origin of Product

United States

Biosynthesis and Endogenous Occurrence of 6 Hydroxymethyl Uridine

Enzymatic Pathways for 6-(Hydroxymethyl)uridine Formation

The generation of this compound is a sophisticated enzymatic process.

De novo synthesis pathways, which build complex molecules from simple precursors, are fundamental for producing standard nucleotides like uridine (B1682114) monophosphate. tandfonline.comwikipedia.org Uridine monophosphate is synthesized through a series of enzymatic steps, starting from carbamoyl (B1232498) phosphate (B84403) and aspartate, which eventually form orotidylate. wikipedia.org Orotidylate is then decarboxylated to produce uridylate. wikipedia.org However, dedicated de novo pathways for the direct synthesis of this compound are not well-documented in current scientific literature. tandfonline.comnih.govresearchgate.net The prevailing evidence indicates that this modified nucleoside is formed by altering a pre-existing uridine or thymidine (B127349) molecule already incorporated into a nucleic acid chain. biorxiv.orgrsc.org

Some bacteriophages represent an exception, as they can synthesize 5-hydroxymethyl-2'-deoxyuridine (B45661) 5'-triphosphate (5hmUTP) from the cellular dNTP pool. biorxiv.orgpnas.org This process starts with the deamination of deoxycytidine monophosphate (dCMP) to deoxyuridine monophosphate (dUMP), which is then hydroxymethylated to form 5-hydroxymethyluridine (B1210401) monophosphate (5hmUMP) and subsequently phosphorylated. biorxiv.org

The primary route for the formation of this compound is through the post-synthetic (or post-replicative) modification of a pyrimidine (B1678525) base already present in a DNA or RNA strand. rsc.org This process involves the enzymatic hydroxylation of the methyl group of a thymidine (5-methyluracil) residue to form a hydroxymethyl group. biorxiv.orgrsc.orgpnas.org This oxidation reaction is a critical step and is catalyzed by a specific family of enzymes. rsc.orgrsc.org In mammals, this can also occur through the deamination of 5-hydroxymethylcytosine (B124674) (5hmC). rsc.org

Comparative Analysis of this compound Biogenesis Across Diverse Organisms

The enzymes and the context in which this compound is synthesized vary significantly across different life forms, highlighting its diverse biological roles.

The key enzymes responsible for the hydroxylation of pyrimidines are members of the Ten-Eleven Translocation (TET) and J-binding protein (JBP) families, which are 2-oxoglutarate and iron(II)-dependent dioxygenases (2OGFeDOs). rsc.orgoup.comtandfonline.com

In Kinetoplastids (e.g., Trypanosoma, Leishmania): JBP1 and JBP2 are the primary enzymes that catalyze the hydroxylation of thymine (B56734) in DNA to form 5-hydroxymethyluracil (B14597) (the nucleobase of this compound). rsc.orgoup.comasm.org This is the initial step in the synthesis of a hypermodified base called "J" (β-d-glucosyl-hydroxymethyluracil). rsc.orgbiorxiv.org JBP1 and JBP2 are considered the key regulatory enzymes in this pathway. oup.combiorxiv.org

In Dinoflagellates: These marine eukaryotes possess unusually high levels of 5-hydroxymethyluracil in their DNA. biorxiv.orgpnas.orgresearchgate.net Studies have identified TET/JBP homolog proteins in dinoflagellates like Amphidinium carterae and Crypthecodinium cohnii that are responsible for hydroxylating thymidine residues at the DNA level. biorxiv.orgpnas.org

In Mammals: The TET family of enzymes (TET1, TET2, TET3) are well-known for oxidizing 5-methylcytosine (B146107) (5mC) in DNA as part of the DNA demethylation pathway. rsc.orgnih.gov These enzymes can also hydroxylate thymine to form 5-hydroxymethyluracil (5hmU) in DNA. rsc.orgnih.gov Evidence suggests that TET enzymes, particularly TET1 and TET2, are also capable of modifying RNA by hydroxylating 5-methylcytosine (m5C) to 5-hydroxymethylcytosine (hm5C). nih.govportlandpress.combiorxiv.org This indicates a conserved function of TET proteins in both DNA and RNA metabolism. researchgate.net

In Fungi: A TET homolog from the mushroom Coprinopsis cinerea (CcTET) has been shown to oxidize 5mC and also exhibits weak activity in oxidizing thymine to 5-hydroxymethyluridine in DNA. nih.gov

In Bacteriophages: Some bacteriophages utilize a dUMP hydroxymethylase to create 5hmUMP, which is then incorporated into their genomes during replication. biorxiv.org

Table 1: Enzymes Involved in Hydroxymethylation Across Organisms

Organism GroupEnzyme FamilySpecific EnzymesSubstrate(s)Product
KinetoplastidsJBPJBP1, JBP2Thymidine in DNA5-Hydroxymethyldeoxyuridine
DinoflagellatesTET/JBP HomologsCryTJ1 (in C. cohnii)Thymidine in DNA5-Hydroxymethyldeoxyuridine
MammalsTETTET1, TET2, TET35-Methylcytosine (DNA/RNA), Thymine (DNA)5-Hydroxymethylcytosine, 5-Hydroxymethyluridine
FungiTET HomologsCcTET (in C. cinerea)5-Methylcytosine, Thymine (minor)5-Hydroxymethylcytosine, 5-Hydroxymethyluridine
BacteriophagesHydroxymethylasesdUMP HydroxymethylaseDeoxyuridine monophosphate (dUMP)5-Hydroxymethyluridine monophosphate

The formation of the hydroxymethyluracil base occurs in both DNA and RNA, but the context and subsequent functions differ.

In DNA: The modification is primarily the hydroxylation of thymidine to form 5-hydroxymethyldeoxyuridine (the deoxyribose form). rsc.org In kinetoplastids, this is a stable intermediate in the synthesis of base J, an epigenetic mark involved in regulating gene expression and transcription termination. asm.orgbiorxiv.org In dinoflagellates, high levels of this modification are found in repetitive elements and are implicated in silencing transposons. pnas.orgresearchgate.net In mammals, 5hmU in DNA can arise from TET-mediated oxidation of thymine or deamination of 5hmC and is recognized by DNA repair enzymes. rsc.orgresearchgate.net The presence of 5-hydroxymethylcytosine (5hmC), a related modification also produced by TET enzymes, can promote the formation of R-loops (three-stranded nucleic acid structures) during transcription. elifesciences.org

In RNA: The modification exists as this compound (5-hydroxymethyluridine). While its presence has been detected, for instance in ribosomal RNA (rRNA), its biogenesis and function are less understood than its DNA counterpart. acs.org TET enzymes have been shown to localize to cellular compartments involved in RNA processing and can hydroxylate 5-methylcytosine in messenger RNA (mRNA). nih.govportlandpress.combiorxiv.org This RNA hydroxymethylation by TETs has been linked to changes in mRNA stability and the regulation of pluripotency in embryonic stem cells. nih.govportlandpress.com The discovery that TET enzymes can modify both DNA and RNA suggests a coordinated regulatory role across the genome and transcriptome. researchgate.net

Synthetic Methodologies for 6 Hydroxymethyl Uridine and Its Analogs

Chemical Synthesis Strategies for 6-(Hydroxymethyl)uridine

The creation of this compound can be achieved through several distinct chemical strategies, each offering unique advantages in terms of starting materials, efficiency, and scalability. These methods range from the direct derivatization of uridine (B1682114) precursors to more complex multi-step pathways starting from the uracil (B121893) base.

Derivatization from Uridine and Related Precursors

A direct and efficient method for synthesizing this compound involves the modification of a closely related precursor, 6-methyluridine (B57128). This approach leverages the existing nucleoside framework and introduces the desired functional group through a two-step oxidation-reduction sequence.

The process begins with the oxidation of 6-methyluridine using selenium dioxide (SeO₂). This reaction selectively converts the methyl group at the C6 position into a formyl group, yielding 6-formyluridine. Subsequently, the intermediate aldehyde is reduced to the primary alcohol. This reduction is typically accomplished using a mild reducing agent like tetrabutylammonium (B224687) borohydride (B1222165) to afford the final product, this compound. acs.orgnih.gov This sequential process is also applicable to other 6-methyluridine derivatives, such as 5-fluoro-6-methyluridine, to produce the corresponding 5-fluoro-6-(hydroxymethyl)uridine analog. acs.orgnih.gov

StepPrecursorReagent(s)ProductReference
1. Oxidation6-MethyluridineSelenium dioxide (SeO₂)6-Formyluridine acs.orgnih.gov
2. Reduction6-FormyluridineTetrabutylammonium borohydrideThis compound acs.orgnih.gov

Regioselective Functionalization Approaches

Achieving regioselectivity—the ability to functionalize a specific position on a molecule—is paramount in nucleoside chemistry. For the C6 position of uridine, which is less reactive than the C5 position, specialized methods have been developed.

One powerful strategy involves direct metalation. The use of a Lewis acid can trigger the regioselective magnesiation or zincation specifically at the C6 position of the uracil ring in protected uridine derivatives. uni-muenchen.de This creates a C6-organometallic intermediate that can then react with an appropriate electrophile, such as formaldehyde, to introduce the hydroxymethyl group.

Another advanced technique is palladium-catalyzed C-H activation. Protocols have been established for the regioselective C6 arylation of protected uracil derivatives using a palladium acetate/Xantphos catalytic system. researchgate.net While developed for arylation, this C-H activation principle demonstrates the feasibility of targeting the C6 position for the introduction of other functional groups. Lithiation at the C6 position has also been reported as a means for electrophilic functionalization. nih.govsemanticscholar.org These methods provide a direct route to C6-functionalized uridines, bypassing the need for a pre-functionalized starting material like 6-methyluridine.

Multi-Step Synthesis from Uracil Derivatives

An alternative to modifying the intact nucleoside is to build it from the base up. This multi-step approach begins with a uracil derivative, which is first functionalized and then coupled to a ribose sugar moiety.

The synthesis of the required base, 6-(hydroxymethyl)uracil (B1580794), can be accomplished in two steps from the more accessible 6-methyluracil (B20015). chemicalbook.com First, 6-methyluracil is oxidized with selenium dioxide in acetic acid to produce orotaldehyde (B3021436) (6-formyl-uracil). chemicalbook.com The resulting aldehyde is then reduced to 6-(hydroxymethyl)uracil using sodium borohydride. chemicalbook.com

With the functionalized base in hand, the next step is glycosylation. The 6-(hydroxymethyl)uracil base is typically silylated to enhance its solubility and reactivity. This trimethylsilylated derivative is then condensed with a protected ribose sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (ABR), in the presence of a Lewis acid catalyst. acs.orgnih.gov A final deprotection step removes the benzoyl protecting groups from the sugar to yield this compound.

Preparation of Chemically Modified this compound Analogs

The this compound molecule is not only a target in itself but also a valuable intermediate for the synthesis of more complex analogs. The hydroxymethyl group serves as a chemical handle that can be further modified to create building blocks for oligonucleotide synthesis or to attach reporter groups like fluorescent dyes.

Synthesis of Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Synthesis

To incorporate this compound into RNA strands using automated solid-phase synthesis, it must first be converted into a phosphoramidite building block. nih.govbeilstein-journals.org This is a multi-step process requiring careful protection of the various hydroxyl groups. The synthesis of the analogous 5-hydroxymethyluridine (B1210401) phosphoramidite provides a direct template for this procedure. nih.govthieme-connect.com

The key steps are:

Protection of the 6-hydroxymethyl group: The exocyclic hydroxymethyl group is protected, typically as an acetyl ester, to prevent unwanted side reactions during oligonucleotide synthesis. This is achieved by reacting the nucleoside with acetic acid. thieme-connect.com

Protection of the 5'-hydroxyl group: The 5'-hydroxyl of the ribose is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for the stepwise extension of the oligonucleotide chain. thieme-connect.com

Protection of the 2'-hydroxyl group: The 2'-hydroxyl is protected with a base-labile group, commonly a tert-butyldimethylsilyl (TBDMS) ether, to prevent branching and degradation during synthesis. nih.govthieme-connect.com

Phosphitylation of the 3'-hydroxyl: The final step involves reacting the free 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to install the reactive phosphoramidite moiety. nih.gov

The resulting 6-(acetoxymethyl)uridine phosphoramidite is then ready for use in automated RNA synthesizers. nih.gov The acetyl protecting group on the 6-hydroxymethyl function is conveniently removed during the final standard deprotection of the oligonucleotide. nih.gov

StepFunctional GroupReagent(s)Protecting GroupReference
16-HydroxymethylAcetic Acid, TFA (cat.)Acetyl (Ac) thieme-connect.com
25'-HydroxylDMT-Cl, PyridineDimethoxytrityl (DMT) thieme-connect.com
32'-HydroxylTBDMS-Cl, Imidazoletert-Butyldimethylsilyl (TBDMS) nih.govthieme-connect.com
43'-HydroxylCEP-Cl, DIPEA2-Cyanoethyl N,N-diisopropylphosphoramidite nih.gov

Creation of Fluorescent and Other Functionalized Derivatives

The 6-hydroxymethyl group is a versatile anchor for attaching a wide array of functionalities, including fluorescent probes. The creation of such derivatives often involves a two-step activation and substitution strategy.

First, the hydroxyl group is converted into a more reactive leaving group. A common method is to transform it into a mesylate by reacting this compound with methanesulfonyl chloride. This yields a 6-(mesyloxymethyl)uridine intermediate. researchgate.net

This activated intermediate can then undergo nucleophilic substitution with various molecules to introduce new functionalities. For example, reaction with a thiol-containing fluorescent dye would result in a fluorescently labeled uridine analog via S-alkylation. researchgate.net Similarly, reacting the mesylate with sodium azide (B81097) would produce a 6-azidomethyl derivative, which can be further modified using click chemistry. This general strategy of activating the hydroxyl group opens the door to creating a diverse library of functionalized this compound analogs for various applications in chemical biology. The introduction of extended (hetero)aromatic systems is a known strategy for generating fluorescent nucleosides. rsc.org

Development of Photocaged Nucleosides for Controlled Release

The development of photocaged versions of this compound and its analogs, such as 5-(hydroxymethyl)uridine, has been driven by the need to study and control epigenetic mechanisms and transcription. acs.orgnih.gov By attaching a bulky photoremovable group to the hydroxymethyl moiety, the ability of the nucleoside to participate in biological interactions, such as enzymatic recognition or hydrogen bonding in the major groove of DNA, is blocked. acs.orgrsc.org Upon irradiation, the cage is cleaved, restoring the natural structure and function of the hydroxymethyluracil base. rsc.org

A common strategy for photocaging the hydroxymethyl group involves using ortho-nitrobenzyl (NB) derivatives. acs.orgrsc.org For instance, research has detailed the synthesis of 2-nitrobenzyl photocaged 5-hydroxymethyl-2′-deoxyuridine (5-hmU) phosphoramidites, which are building blocks for the automated solid-phase synthesis of oligonucleotides. acs.orgnih.gov The synthesis can start from thymidine (B127349), which is converted through a multi-step sequence to a tert-butyldimethylsilyl (TBDMS) protected 5-[(2-nitrobenzyl)oxymethyl]-2′-deoxyuridine intermediate. acs.org This intermediate is then further processed to yield the desired phosphoramidite for incorporation into DNA strands. acs.org

Enzymatic incorporation of the corresponding photocaged 2'-deoxyribonucleoside triphosphates (dNTPs) into DNA templates results in a "caged" DNA that is transcriptionally inactive due to the bulky nitrobenzyl groups in the major groove. acs.org Subsequent irradiation with UV light (typically around 365 nm) removes the protecting group, releasing the hydroxymethyl-modified DNA, which then becomes transcriptionally active. acs.orgrsc.org

To overcome the limitations of UV light, which can be damaging to cells, alternative photocaging groups that are cleavable by visible light have been developed. rsc.org One such group is the 6-nitropiperonyl (NP) moiety. rsc.org Studies have shown that NP-caged dNTPs are effective substrates for DNA polymerases and can be incorporated into DNA via PCR. rsc.org The resulting NP-caged DNA can be efficiently deprotected using visible light at wavelengths of 400 nm or 425 nm, offering better potential for in cellulo or in vivo applications. rsc.org

Photocaging GroupAbbreviationTypical Uncaging WavelengthKey FeaturesReference
2-NitrobenzylNB~365 nm (UV)Widely used; blocks transcription and restriction enzyme cleavage; uncaging restores function. acs.orgrsc.org
6-NitropiperonylNP400-425 nm (Visible)Good substrate for DNA polymerases; cleavable by less damaging visible light, suitable for in vivo applications. rsc.org
Anthryl-9-methylAn~355-425 nmLess efficient substrate for polymerases but introduces a fluorescent aromatic system. rsc.org
BenzophenoneBP~365 nmIdentified as a suitable photocaging group for purine (B94841) imine positions like N7 of guanosine (B1672433), where traditional nitrobenzyl groups are unsuitable. wiley.com

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of biocatalysis. This hybrid approach is particularly valuable for the production of complex molecules like nucleoside analogs, as it can circumvent difficult protection-deprotection steps and often proceeds under mild, environmentally friendly conditions. nih.gov Enzymes such as nucleoside phosphorylases, kinases, and glycosyltransferases are pivotal to these methodologies. tandfonline.commdpi.com

The synthesis of nucleoside analogs, including derivatives of this compound, frequently employs nucleoside phosphorylases (NPs). nih.govchemrxiv.org These enzymes catalyze the reversible phosphorolysis of the N-glycosidic bond of a nucleoside to form a pentose-1-phosphate and a nucleobase. tandfonline.com In the synthetic direction, a donor nucleoside provides the sugar moiety (as a pentose-1-phosphate intermediate) which is then transferred to an acceptor base. For example, a thermostable pyrimidine (B1678525) nucleoside phosphorylase (PNP) or thymidine phosphorylase (TP) can be used with uridine or thymidine as the sugar donor to synthesize a variety of modified pyrimidine or purine nucleosides. tandfonline.com

Another key chemoenzymatic strategy involves the phosphorylation of nucleosides. Nucleoside kinases can phosphorylate a nucleoside at the 5'-position to form the corresponding nucleoside 5'-monophosphate (NMP). mdpi.com This can be further converted to the di- and triphosphate forms (NDP, NTP) using other enzymes like polyphosphate kinases (PPKs). mdpi.com For instance, a cascade reaction can be designed where a nucleoside is first phosphorylated by a nucleoside kinase (NK), and the resulting NMP is subsequently converted to the target NTP by a PPK, achieving yields from 8% to 72% for various modified nucleosides. mdpi.com

Furthermore, glycosyltransferases can be used to attach sugar moieties to acceptors in a highly specific manner. bldpharm.com In some strategies, UDP-Galactose-6-aldehyde is used as a donor for poly-LacNAc assembly, which allows for the temporary blocking of specific sites from sulfation, demonstrating the intricate control achievable with enzymatic methods. acs.org While widespread industrial application of these enzymatic methods still faces challenges such as substrate scope and scalability, the interdisciplinary combination of biocatalysis with organic and flow chemistry continues to advance the field. nih.govchemrxiv.org

Enzyme ClassSpecific Enzyme ExampleReaction TypeApplication in Nucleoside Analog SynthesisReference
Nucleoside Phosphorylases (NPs)Pyrimidine Nucleoside Phosphorylase (PNP), Thymidine Phosphorylase (TP)TransglycosylationSynthesis of new nucleosides by transferring a sugar moiety from a donor (e.g., uridine) to a modified base. tandfonline.com
Nucleoside Kinases (NKs)Adenosine Kinase (ADK), RibokinasePhosphorylationConversion of nucleosides to nucleoside-5'-monophosphates (NMPs). mdpi.com
Polyphosphate Kinases (PPKs)-Phosphorylation CascadeConversion of NMPs to nucleoside-5'-triphosphates (NTPs). mdpi.com
LipasesCandida antarctica Lipase B (CAL-B)Regioselective AcylationSelective acylation of sugar hydroxyl groups under mild conditions, avoiding complex protection steps. nih.gov
Glycosyltransferasesβ4GalT, β3GlcNAcTGlycosylationAssembly of oligosaccharide chains and creation of complex glycoconjugates. bldpharm.comacs.org

Molecular Mechanisms and Biological Roles of 6 Hydroxymethyl Uridine

Incorporation into Nucleic Acid Molecules

The presence of 6-(Hydroxymethyl)uridine within nucleic acid polymers is predicated on its ability to be incorporated during synthesis. This process is primarily enzymatic, relying on the recognition of its triphosphate form as a substrate by polymerases.

Enzymatic Incorporation into RNA During Transcription

The enzymatic incorporation of modified nucleotides into RNA is a well-established process. RNA polymerases can accept non-canonical nucleoside triphosphates as substrates, provided they are structurally compatible with the enzyme's active site. nih.gov Studies involving various modified pyrimidine (B1678525) analogues have demonstrated that RNA polymerases, such as T7 RNA polymerase, can incorporate them into RNA transcripts. nih.gov

The incorporation of a modified uridine (B1682114), such as this compound triphosphate, would follow the standard mechanism of transcription. The polymerase would recognize it as an analogue of uridine triphosphate (UTP) and catalyze the formation of a phosphodiester bond, inserting it into the nascent RNA strand opposite an adenine (B156593) base in the DNA template. The efficiency of this incorporation can vary depending on the specific modification and its position on the nucleobase. nih.gov For instance, modifications at the 5-position of uridine are often well-tolerated by polymerases. nih.gov

Mechanistic Implications for RNA Stability and Function

Once incorporated into an RNA molecule, modified nucleosides can significantly alter the properties and function of that RNA. Modifications can influence RNA structure, stability, and its interactions with proteins and other nucleic acids. For example, the well-studied modification pseudouridine, an isomer of uridine, can enhance the thermal stability of RNA and rigidify the phosphodiester backbone due to an extra hydrogen bond donor. researchgate.net

The hydroxymethyl group at the 6-position of the uracil (B121893) base in this compound could introduce unique characteristics:

Altered Binding Affinities: The hydroxymethyl group could serve as a recognition site or an anti-recognition site for RNA-binding proteins, thereby modulating protein-RNA interactions that are critical for processes like splicing, nuclear export, and translation.

Table 1: Potential Effects of this compound Incorporation into RNA
PropertyPotential ImplicationUnderlying Mechanism
RNA StructureAlteration of local and global foldingChanges in base stacking and hydrogen bonding capabilities
RNA StabilityIncreased or decreased half-lifeAltered susceptibility to enzymatic degradation (ribonucleases)
Protein InteractionsModulation of RNA-binding protein affinityThe hydroxymethyl group acting as a recognition or anti-recognition element
RNA FunctionChanges in catalytic activity or regulatory functionConsequence of altered structure and protein interactions

Interactions with Biological Systems Beyond Nucleic Acids

While the primary roles of this compound are associated with its presence in DNA and RNA, its interactions are not exclusively confined to nucleic acid polymers. The free nucleoside or its derivatives can interact with various proteins. For instance, in the context of DNA repair, the modified base 5-hydroxymethyl-2'-deoxyuridine (B45661) is recognized and excised by specific DNA glycosylases, such as single-strand selective monofunctional DNA glycosylase (SMUG1). oup.com The activity of SMUG1 on this lesion can be further stimulated by other proteins like the UV-damaged DNA-binding protein (UV-DDB), which helps sense the damage and facilitate the repair process. oup.com

Although this interaction occurs with the base embedded in DNA, it highlights the principle that the hydroxymethyluridine moiety is a specific chemical entity that can be recognized by protein domains. It is conceivable that the free nucleoside or its phosphorylated forms could act as signaling molecules or allosteric regulators of enzymes, similar to other nucleoside derivatives. However, specific research into the roles of this compound as a standalone signaling molecule is still an emerging area.

Modulation of Enzymatic Activities in Metabolic Pathways

This compound and related C6-substituted uridine derivatives are recognized for their interaction with key enzymes in metabolic pathways, most notably within the de novo pyrimidine biosynthesis pathway. researchgate.netnih.gov This pathway is essential for the synthesis of pyrimidine nucleotides required for various cellular processes, including the formation of RNA and DNA. wikipedia.org The primary target of these compounds is Orotidine (B106555) 5'-phosphate decarboxylase (ODCase), an enzyme that catalyzes the final and rate-limiting step in the synthesis of uridine monophosphate (UMP). ebi.ac.ukyoutube.com

ODCase is renowned for its extraordinary catalytic efficiency, accelerating the decarboxylation of orotidine monophosphate (OMP) to form UMP by a factor of 1017 over the uncatalyzed reaction. wikipedia.org The function of this enzyme is critical for supplying the precursors for uridine triphosphate (UTP), cytidine (B196190) triphosphate (CTP), and thymidine (B127349) triphosphate (TTP). wikipedia.org In mammals, ODCase is part of a bifunctional enzyme known as UMP synthase, which also catalyzes the preceding reaction in the pathway. wikipedia.org

The mechanism of ODCase inhibition by C6-substituted uridine derivatives has been extensively studied to understand the enzyme's catalytic power. researchgate.net Compounds with substitutions at the C6 position of the uracil ring can act as potent inhibitors by mimicking the transition state of the OMP decarboxylation reaction. For instance, 6-hydroxyuridine monophosphate (BMP), a close analogue, is a powerful inhibitor that binds tightly to the active site of ODCase. wikipedia.org Investigations into the binding of BMP have helped identify the essential amino acid residues within the active site that are directly involved in stabilizing the transition state. wikipedia.org By binding to the active site, these inhibitors block the conversion of OMP to UMP, thereby disrupting the entire pyrimidine biosynthesis pathway. This inhibition leads to a depletion of the cellular pool of essential pyrimidine nucleotides.

Table 1: Key Enzymes in the De Novo Pyrimidine Biosynthesis Pathway

Enzyme Abbreviation Function Role of this compound Analogues
Carbamoyl (B1232498) Phosphate (B84403) Synthetase II CPS-II Catalyzes the initial regulatory step, forming carbamoyl phosphate. youtube.com Not a direct target.
Aspartate Transcarbamoylase ATCase Catalyzes the committed step, forming carbamoyl aspartate. youtube.com Not a direct target.
Dihydroorotase DHOase Catalyzes ring closure to form dihydroorotate (B8406146). nih.gov Not a direct target.
Dihydroorotate Dehydrogenase DHODH Oxidizes dihydroorotate to orotate. nih.gov Not a direct target.
Orotate Phosphoribosyltransferase OPRT Attaches the ribose-phosphate moiety to orotate, forming OMP. youtube.com Not a direct target.

Potential Interference with Viral Replication Mechanisms

The replication of viruses is fundamentally dependent on the host cell's metabolic machinery to provide energy and the necessary building blocks for the synthesis of viral proteins and nucleic acids. wikipedia.orgbcm.edu A critical requirement for both DNA and RNA viruses is a sufficient supply of nucleotides to replicate their genomes. nih.govnih.gov Consequently, the cellular pathways responsible for nucleotide synthesis, such as the de novo pyrimidine biosynthesis pathway, represent a significant vulnerability for viral propagation.

The potential for this compound to interfere with viral replication stems directly from its ability to modulate enzymatic activities in the host's metabolic pathways. By inhibiting Orotidine 5'-phosphate decarboxylase (ODCase), this compound can deplete the intracellular pools of pyrimidine nucleotides (UMP, CTP, and TTP) that are essential for the synthesis of viral DNA and RNA. nih.gov This depletion creates an intracellular environment that is hostile to efficient viral replication.

This mechanism of action represents a broad-spectrum antiviral strategy. Rather than targeting a specific viral protein, which can lead to the rapid development of drug-resistant viral strains, this approach targets a host cell protein that is required by a wide variety of viruses. nih.govnih.gov Research has shown that inhibiting key enzymes in the pyrimidine biosynthesis pathway can effectively suppress the replication of a diverse range of viruses, including:

RNA Viruses : Both positive-sense and negative-sense RNA viruses require a steady supply of ribonucleotides (UTP and CTP) for genome replication. nih.gov

DNA Viruses : These viruses depend on the availability of deoxyribonucleotides (dTTP and dCTP) for the synthesis of new viral DNA. nih.gov

Retroviruses : Viruses like HIV replicate through a DNA intermediate, a process that also demands a significant supply of deoxyribonucleotides from the host cell. nih.govnih.gov

By disrupting the fundamental supply of pyrimidines, this compound has the potential to act as a host-directed antiviral agent, interfering with a crucial stage common to the life cycle of many different viruses. wikipedia.org

Table 2: Stages of Viral Replication and Dependence on Host Nucleotides

Stage of Viral Replication Description Dependence on Pyrimidine Pool
Attachment & Entry The virus binds to the host cell and releases its genetic material inside. wikipedia.org Low / None
Uncoating The viral capsid is removed, exposing the genome. wikipedia.org Low / None
Replication The viral genome is copied. Viral RNA-dependent RNA polymerases, DNA polymerases, or reverse transcriptases synthesize new nucleic acids using host nucleotides. wikipedia.orgnih.gov High . This is the primary stage affected by pyrimidine depletion.
Gene Expression & Protein Synthesis Viral genes are transcribed and translated to produce viral proteins. Moderate (for transcription of mRNA).
Assembly & Maturation New viral particles are assembled from newly synthesized genomes and proteins. wikipedia.org Low / None

Enzymatic Interactions and Metabolic Processing of 6 Hydroxymethyl Uridine

Specificity of Nucleic Acid Modifying Enzymes Towards 6-(Hydroxymethyl)uridine

The specificity of enzymes that modify nucleic acids is fundamental to the post-transcriptional regulation of RNA and the maintenance of genomic integrity. The introduction of a hydroxymethyl group at the C6 position of uridine (B1682114) presents a unique substrate for these enzymes.

Recognition by RNA Modification Enzymes

RNA modifications are dynamic and reversible chemical alterations regulated by specific enzymes, often categorized as "writers," "erasers," and "readers". nih.gov These modifications, including well-known examples like N6-methyladenosine (m6A) and 5-methylcytosine (B146107) (m5C), play significant roles in modulating RNA stability, localization, and translation. nih.govresearchgate.net While a vast number of RNA modifications have been identified, the specific enzymatic machinery responsible for adding or removing a hydroxymethyl group at the C6 position of uridine within an RNA strand is not yet fully characterized.

However, the existence of enzymes that handle analogous modifications provides a framework for understanding potential recognition. For instance, the ten-eleven-translocation (TET) family of enzymes are known to oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), a key step in DNA demethylation that may also have parallels in RNA metabolism. nih.gov The search for enzymes that may catalyze the formation of this compound in RNA is an active area of research, with synthetic 5hmU-modified RNA probes being developed as tools to identify potential "writer" enzymes. nih.gov

Substrate Properties for Nucleotide Metabolizing Enzymes

Nucleotide metabolizing enzymes are responsible for the synthesis, interconversion, and breakdown of nucleotides, ensuring a balanced pool for cellular processes. Studies examining this compound as a substrate for these enzymes have provided insights into its metabolic potential.

Research on Escherichia coli pyrimidine (B1678525) nucleoside phosphorylase, a key enzyme in the pyrimidine salvage pathway, has shown that this compound acts as a weak substrate. nih.govacs.org This interaction is part of a broader investigation into various 6-substituted uridine derivatives. The study demonstrated that while most 6-alkyluridines were weak substrates, certain modifications influenced their interaction with the enzyme. nih.govacs.org For example, 5-fluoro-6-substituted uridines were identified as the poorest substrates for this particular enzyme. nih.govacs.org

Pathways of this compound Catabolism and Turnover

The breakdown and turnover of nucleosides are critical for recycling bases and sugars and for maintaining cellular homeostasis. The catabolic pathways for this compound involve specific degradative enzymes.

Susceptibility to Phosphorolysis and Other Degradative Enzymes

Phosphorolysis, the cleavage of a glycosidic bond by inorganic phosphate (B84403), is a primary mechanism for nucleoside degradation. Uridine phosphorylase is a key enzyme that catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose 1-phosphate. nih.gov

Studies have demonstrated that this compound exhibits an enhanced susceptibility to phosphorolysis by E. coli pyrimidine nucleoside phosphorylase compared to other 6-substituted analogues. nih.govacs.org This increased susceptibility is attributed to the 6-CH2OH substituent, which is capable of forming an additional hydrogen bond with the enzyme, thereby facilitating the catalytic process. nih.govacs.org Dihydropyrimidine (B8664642) dehydrogenase (DPD) is another key rate-limiting enzyme in the broader pyrimidine catabolic pathway, initiating the breakdown of the pyrimidine ring itself. nih.gov

Intermediates and Products of this compound Metabolism

The catabolism of this compound by uridine phosphorylase is expected to follow the established mechanism for this enzyme class. The phosphorolytic cleavage of the N-glycosidic bond would yield two primary products: the pyrimidine base, 6-(hydroxymethyl)uracil (B1580794) , and ribose-1-phosphate (B8699412) . nih.govmdpi.comnih.gov

Following this initial cleavage, the resulting base, 6-(hydroxymethyl)uracil, would likely enter the general pyrimidine degradation pathway. This multi-step process involves enzymes such as dihydropyrimidine dehydrogenase and ultimately breaks down the ring structure into smaller molecules like beta-amino acids, ammonia, and CO2, which can be repurposed by the cell. nih.gov The ribose-1-phosphate can be isomerized to ribose-5-phosphate (B1218738) and enter the pentose (B10789219) phosphate pathway.

Structural Basis of Enzyme-6-(Hydroxymethyl)uridine Recognition (e.g., Orotidine (B106555) 5′-Phosphate Decarboxylase)

The molecular recognition of this compound and its phosphorylated form by enzymes is dictated by precise three-dimensional interactions within the enzyme's active site. The crystal structure of human UMP synthase's orotidine-5'-monophosphate decarboxylase (OMPD) domain in complex with 6-hydroxymethyl-uridine 5'-monophosphate (6-OH-Me-UMP) provides a clear example of this recognition. pdbj.org

OMP decarboxylase is a critical enzyme in the de novo pyrimidine nucleotide synthesis pathway, catalyzing the conversion of orotidine monophosphate (OMP) to uridine monophosphate (UMP). wikipedia.orghmdb.ca The study of its interaction with inhibitors and substrate analogs like 6-OH-Me-UMP is crucial for understanding its catalytic mechanism and for drug design. pdbj.org

The crystal structure (PDB ID: 2QCM) reveals that the binding of 6-OH-Me-UMP induces a closed conformation in the OMPD active site. pdbj.org This defines a tripartite catalytic site and highlights the specific contacts necessary for ligand binding. pdbj.org Research also indicates that the active site of OMP decarboxylase is surprisingly accommodating in the region around the C6 carbon of the pyrimidine ring. nih.gov This flexibility allows it to bind UMP derivatives with bulky anionic substituents at the C6 position, which explains its ability to recognize and bind 6-OH-Me-UMP. nih.gov These structural studies support a reevaluation of the decarboxylation mechanism, suggesting the involvement of covalent intermediates and explaining the enzyme's catalytic promiscuity. pdbj.org

Advanced Analytical Methodologies for 6 Hydroxymethyl Uridine Research

Chromatographic and Spectrometric Techniques for Detection and Quantification

The accurate detection and quantification of 6-(hydroxymethyl)uridine in complex biological matrices necessitate the use of highly sensitive and specific analytical methods. Liquid chromatography coupled with mass spectrometry and nuclear magnetic resonance spectroscopy are the cornerstones of these analytical efforts.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-ESI-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced form, tandem mass spectrometry (LC-ESI-MS/MS), are powerful tools for the analysis of modified nucleosides like this compound. nih.govnih.govarraystar.com These techniques offer high sensitivity and selectivity, allowing for the detection and quantification of low-abundance nucleosides in various biological samples. mdpi.comresearchgate.net

In a typical LC-MS/MS workflow, the sample is first subjected to enzymatic digestion to break down RNA or DNA into individual nucleosides. mdpi.com These nucleosides are then separated using liquid chromatography, often employing a reversed-phase column. nih.gov The separated nucleosides are subsequently introduced into the mass spectrometer through an electrospray ionization (ESI) source, which generates charged ions. nih.gov The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the identification and quantification of this compound. researchgate.net Selected reaction monitoring (SRM) in tandem mass spectrometry further enhances specificity by monitoring for a specific fragmentation pattern of the target molecule, effectively reducing interference from other components in the sample. nih.gov The use of LC-MS/MS has been instrumental in the analysis of a wide array of nucleosides in urine and other biological fluids, providing valuable insights into various physiological and pathological processes. nih.govplos.org

Analytical TechniquePrincipleApplication in this compound Research
LC-MS Separates compounds based on their physicochemical properties followed by detection based on their mass-to-charge ratio.Detection and quantification of this compound in biological samples. nih.govarraystar.com
LC-ESI-MS/MS A two-stage mass analysis where a precursor ion is selected and fragmented to produce product ions, enhancing specificity.Highly specific and sensitive quantification of this compound, even at low concentrations. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of novel and modified nucleosides, including this compound. acs.orgnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. acs.orgnih.gov

For this compound, ¹H NMR and ¹³C NMR are commonly used. thieme-connect.com ¹H NMR provides information about the protons in the molecule, such as their chemical environment and proximity to other protons. nih.gov This data helps in assigning the protons to the ribose sugar and the uracil (B121893) base. acs.orgnih.gov ¹³C NMR provides information about the carbon skeleton of the molecule. thieme-connect.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are also employed to establish the connectivity between protons and carbons, further confirming the structure. thieme-connect.com For instance, studies have used ¹H NMR to demonstrate that for 6-substituted uridines, the pentose (B10789219) rings predominantly exist in the N (3'-endo) conformation. acs.orgnih.gov

Chemical Tagging and Labeling Strategies for Enhanced Sensitivity

To overcome the challenges associated with the low abundance of certain modified nucleosides, chemical tagging and labeling strategies have been developed. These methods enhance detection sensitivity and enable the analysis of biosynthetic pathways.

Application of Derivatization Agents (e.g., CMCT Labeling)

Chemical derivatization involves modifying the target molecule with a reagent that improves its detection characteristics. N-cyclohexyl-N'-β-(4-methylmorpholinium) ethylcarbodiimide p-toluenesulfonate (CMCT) is a well-known derivatization agent used for labeling uridine (B1682114) and its modifications. rsc.orghep.com.cn

CMCT reacts with the N3 position of uridine and pseudouridine. nih.govmdpi.com While the adducts with uridine and guanosine (B1672433) are unstable under alkaline conditions, the N3-CMC-pseudouridine adduct is stable. mdpi.com This differential reactivity has been exploited for the specific detection of pseudouridine. hep.com.cnmdpi.com More recently, a method using CMCT labeling coupled with LC-ESI-MS/MS has been established for the sensitive determination of various uridine modifications. rsc.org This approach significantly increases the detection sensitivities of uridine modifications, in some cases by over a thousand-fold, by introducing a positively charged quaternary ammonium (B1175870) group from CMCT. rsc.org

Stable Isotope Tracing for Biosynthetic Pathway Analysis

Stable isotope tracing is a powerful technique used to elucidate metabolic pathways. researchgate.netbitesizebio.com This method involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N) into a biological system and then tracking the incorporation of the isotope into downstream metabolites. researchgate.netbitesizebio.com

In the context of this compound, stable isotope tracing can be used to identify the metabolic precursors and enzymes involved in its biosynthesis. For example, by using stable isotope-labeled precursors, researchers can monitor their incorporation into this compound using mass spectrometry. rsc.org This approach has been successfully used to demonstrate that the methyl group of 5-methyluridine (B1664183) (m⁵U) in mammalian mRNA originates from S-adenosyl-L-methionine (SAM). rsc.org Similar strategies could be applied to unravel the biosynthetic pathway of this compound. A specific method for converting 2'-deoxyuridine (B118206) to thymidine (B127349) via a 5-hydroxymethyl intermediate has been developed, which has been used to generate isotopically labeled thymidine and 5-methyl-2'-deoxycytidine. nih.gov

Labeling StrategyPrincipleApplication in this compound Research
CMCT Labeling Chemical derivatization with CMCT introduces a charged group, enhancing ionization efficiency and detection sensitivity in mass spectrometry. rsc.orgSignificantly increases the sensitivity of detection for uridine modifications, enabling the identification of low-abundance species. rsc.org
Stable Isotope Tracing Utilizes substrates labeled with stable isotopes to track their metabolic fate and elucidate biosynthetic pathways. researchgate.netbitesizebio.comCan be used to identify the precursors and enzymatic steps involved in the formation of this compound.

Development and Application of this compound as Research Probes

Modified nucleosides, including derivatives of this compound, are being developed and utilized as research probes to investigate various biological processes. thieme-connect.comrsc.org For instance, synthetic oligonucleotides containing 5-hydroxymethyluridine (B1210401) have been used as probes to study DNA-protein interactions and as substrates for enzymes involved in DNA modification and repair. thieme-connect.comrsc.org

Photocleavable protecting groups have been attached to 5-(hydroxymethyl)uracil nucleotides, creating "caged" probes. rsc.org These probes can be incorporated into DNA by polymerases, and the protecting group can be removed by light, allowing for the controlled release of the modified base at specific times and locations. rsc.org This technology provides a powerful tool for studying the dynamic processes of DNA modification and repair. Furthermore, uridine 5'-diphosphoglucosamine (UDP-GlcN) derivatives have been developed as probes for the chemoenzymatic detection of 5-(hydroxymethyl)cytosine in DNA, a process that could potentially be adapted for other hydroxymethylated nucleosides. nih.gov

Synthetic Probes for Identifying Nucleic Acid Modifying Enzymes

The identification of enzymes that recognize and process specific RNA modifications, such as 5-hydroxymethyluridine, is a fundamental goal in the field of epitranscriptomics. A key strategy for discovering these "reader," "writer," and "eraser" proteins involves the use of synthetic RNA probes that contain the modification of interest. nih.gov The chemical synthesis of high-quality 5hmU-modified RNA oligomers provides essential tools for these investigations. thieme-connect.com

Researchers have developed robust methods for incorporating 5-hydroxymethyluridine into RNA strands using solid-phase synthesis. thieme-connect.com A common strategy involves using a phosphoramidite (B1245037) building block of 5hmU where the reactive hydroxymethyl group is protected, often with an acetyl group. thieme-connect.com This protection prevents unwanted side reactions during the synthesis process and can be removed under standard deprotection conditions to yield the final, modified RNA sequence. thieme-connect.com

These synthetic 5hm(rU)-containing RNAs are invaluable for "pull-down" experiments designed to isolate and identify binding proteins from cell extracts. nih.gov In such an experiment, the modified RNA probe is immobilized on a solid support and incubated with cellular lysates. Proteins that specifically bind to the 5hmU modification will be captured and can subsequently be identified using techniques like mass spectrometry. This approach is foundational for discovering the cellular machinery that interacts with and mediates the function of 5hmU in native RNA. nih.gov

RNA Sequence Containing 5hmULength (nucleotides)Application
GU(hmU )ACC6Probe for enzyme identification
GUC(hmU )AGAC8Probe for enzyme identification
GCAAGGCAAC(hmU )UGCG15Probe for enzyme identification

This table presents examples of synthetically created RNA sequences containing 5-hydroxymethyluridine (hmU), which are used as probes in pull-down experiments to find potential modification enzymes. thieme-connect.com

Use in High-Throughput Sequencing Technologies for RNA Modifications

Mapping the precise locations of modifications like 5-hydroxymethyluridine on a transcriptome-wide scale requires the development of specialized high-throughput sequencing methods. nih.gov Many standard sequencing technologies, which rely on reverse transcription, cannot readily distinguish modified nucleotides from their canonical counterparts because the modification may not interfere with Watson-Crick base pairing. nih.gov

The availability of synthetic RNA oligonucleotides containing 5hmU at defined positions is crucial for the development and validation of new sequencing technologies. nih.govthieme-connect.com These synthetic standards allow researchers to test the ability of a new method to correctly identify the modification. For instance, a method might involve a chemical treatment that selectively alters 5hmU, causing the reverse transcriptase to pause or incorporate a different nucleotide at that site, thus leaving a detectable signature in the sequencing data. nih.gov

Approaches for detecting various RNA modifications that could be adapted or tested for 5hmU include:

Antibody-based enrichment (MeRIP-Seq/hMeRIP-Seq): This involves using an antibody that specifically recognizes the modification to enrich for RNA fragments containing it before sequencing. However, a significant challenge is ensuring the antibody does not cross-react with other similar modifications. rsc.org

Chemical Derivatization Sequencing: This strategy alters the chemical properties of the modified base. For example, bisulfite sequencing, which has been adapted for RNA, deaminates cytosine to uridine but leaves 5-methylcytosine (B146107) intact, allowing for its detection. nih.gov A similar chemical strategy could potentially be developed to distinguish 5hmU from uridine.

Enzyme-based methods: Some methods use enzymes that specifically recognize and act on a modified base to facilitate its detection. nih.gov

Synthetic 5hmU-containing RNAs serve as essential positive controls and calibrators to optimize reaction conditions, assess the efficiency and accuracy of a new sequencing protocol, and confirm that the observed signals are not artifacts. nih.govthieme-connect.com

Sequencing PrincipleDescriptionApplicability for 5hmU
Antibody-Based Enrichment Uses antibodies to pull down RNA fragments with the target modification.Dependent on the availability of a highly specific anti-5hmU antibody.
Chemical Derivatization A chemical reagent specifically reacts with the modified base, altering its base-pairing properties for detection during reverse transcription.A specific chemical treatment for 5hmU would need to be developed and validated using synthetic probes.
Direct RNA Sequencing Technologies like Nanopore sequencing detect modifications by measuring disruptions in the ionic current as a native RNA strand passes through a nanopore.Synthetic 5hmU RNA would be essential to train the basecalling algorithms to recognize the specific signal of this modification.

This table outlines major principles of high-throughput sequencing for RNA modifications and how synthetic 5hmU probes are critical for their development and validation.

Fluorescent Analogs as Conformational and Interaction Probes

Fluorescence spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of nucleic acids in real-time. mdpi.com This is often achieved by incorporating fluorescent analogs of natural nucleobases into an RNA or DNA sequence. mdpi.com The fluorescence of these analogs is typically sensitive to their local environment; for example, their emission may be quenched when stacked with neighboring bases in a duplex or hairpin structure and increase upon a conformational change that disrupts this stacking. mdpi.comrsc.org

While specific fluorescent analogs of this compound are not widely reported, the principles established with other fluorescent bases demonstrate their potential utility. A well-known example is 2-aminopurine, a fluorescent analog of adenine (B156593), which has been used extensively to probe enzyme-substrate interactions and conformational transitions in DNA and RNA. mdpi.com

A relevant area of research involves the development of "methylation-switchable" fluorescent probes. nus.edu.sg One such probe was designed to detect the activity of the FTO demethylase, an enzyme that removes the methyl group from N6-methyladenosine (m6A). rsc.org The demethylation mechanism proceeds through a hydroxymethyl intermediate (N6-hydroxymethyladenosine), which is unstable and spontaneously fragments. rsc.org The probe was engineered with a pyrene-labeled uridine (UP) and designed to switch from a hairpin to a duplex conformation upon demethylation, leading to a significant change in fluorescence. rsc.org This system highlights how fluorescence can monitor an enzymatic process where a hydroxymethylated nucleoside is a key, albeit transient, species.

The development of a stable, intrinsically fluorescent analog of this compound could provide a direct and powerful tool for studying its biological roles. Such a probe could be used to:

Monitor conformational changes in RNA that are induced by the presence of 5hmU.

Quantify the binding kinetics of proteins that specifically recognize 5hmU.

Develop high-throughput screening assays to identify small molecules that disrupt the interaction between 5hmU and its binding proteins.

Fluorescent AnalogParent NucleobasePrinciple of OperationReference Application
2-Aminopurine (aPu) AdenineFluorescence is quenched by stacking with adjacent bases; changes in conformation alter the quenching efficiency.Studying enzyme-substrate interactions and DNA conformational changes. mdpi.com
2′-O-(1-pyrenylmethyl)uridine (UP) UridineFluorescence is sensitive to the local structural environment and can be quenched in a hairpin loop.Used in a probe that signals the demethylation of m6A by switching from a hairpin (quenched) to a duplex (fluorescent) structure. rsc.org
Phenylpyrrolocytosine CytosineFluorescence intensity changes upon hybridization with complementary DNA or RNA.Probing nucleic acid duplex formation. beilstein-journals.org

This table shows examples of existing fluorescent nucleobase analogs, illustrating the principles that could be applied to develop a fluorescent version of this compound.

Future Research Directions and Uncharted Territories for 6 Hydroxymethyl Uridine

Elucidating Novel Biological Functions and Regulatory Networks

The full spectrum of biological activities for 6-(Hydroxymethyl)uridine is yet to be discovered. Early studies have shown that this compound and its derivatives can interact with enzymes like uridine (B1682114) phosphorylase and exhibit cytotoxic effects against certain human tumor cell lines, suggesting a potential role in cancer biology. acs.org Specifically, 5-fluoro-6-(hydroxymethyl)uridine has demonstrated cytotoxicity comparable to the common chemotherapeutic agent 5-fluorouracil. acs.org However, these findings represent only the tip of the iceberg.

Future investigations must aim to identify novel biological functions. A key area of interest is its potential role as an epigenetic or epitranscriptomic mark. In some organisms, related modified bases play crucial regulatory roles. For instance, 5-hydroxymethyluridine (B1210401) (5hmU), an isomer of this compound, is found in exceptionally high levels in the DNA of dinoflagellates, where it is implicated in silencing transposable elements. pnas.org Research into whether this compound has analogous functions in the RNA or DNA of other organisms is a critical next step.

Elucidating its function requires the identification of a dedicated regulatory network, including:

"Writer" Enzymes: The synthases or transferases that specifically install the hydroxymethyl group onto the uridine base within a nucleic acid sequence.

"Eraser" Enzymes: The demethylases or other enzymes that remove this modification, allowing for dynamic regulation.

"Reader" Proteins: The effector proteins that recognize and bind to this compound, translating the modification into a functional outcome, such as altered RNA stability, translation efficiency, or protein binding.

Discovering these components will involve a combination of biochemical assays, protein purification, and genetic screens. Identifying these regulatory networks is fundamental to understanding how the presence of this compound is controlled and what downstream cellular processes it influences. uliege.be

Advancements in Synthetic Biology for Tailored this compound Incorporation

To rigorously study the function of this compound, researchers need methods to place this modification at specific sites within DNA and RNA molecules. Synthetic biology offers powerful tools to achieve this precision, moving beyond bulk analysis to site-specific functional investigation. researchgate.netuzh.ch

Advancements in this area are proceeding along two main paths:

Chemical Synthesis: The development of stable phosphoramidite (B1245037) building blocks for this compound is essential for its incorporation during automated solid-phase oligonucleotide synthesis. thieme-connect.comthieme-connect.com This approach allows for the creation of custom-designed RNA and DNA strands with the modification at any desired position. Such synthetic oligonucleotides are invaluable probes for biophysical, biochemical, and cellular studies to dissect the precise impact of the modification on nucleic acid structure and function. researchgate.net

In Vivo Biosynthesis: A more advanced frontier is the engineering of microorganisms to incorporate modified nucleosides directly into their nucleic acids. nih.gov This has been successfully demonstrated for the related compound 5-(hydroxymethyl)uridine, where the pyrimidine (B1678525) biosynthetic pathway of E. coli was rewired to replace a significant portion of its genomic thymidine (B127349). nih.gov Similar metabolic engineering strategies, potentially involving the design of novel enzymatic pathways and the elimination of competing reactions, could be developed for this compound. nih.gov This would enable the production of entire genomes or transcriptomes containing this modified base, allowing for global studies of its effects in a living system.

These synthetic biology approaches will provide researchers with unprecedented control, enabling experiments that directly link the presence of this compound at a specific location to a particular biological outcome.

Integration with Systems Biology and Computational Modeling Approaches

Understanding the impact of a single molecular modification like this compound requires a holistic perspective that integrates its function into the broader context of cellular networks. Systems biology, which combines high-throughput experimental data with computational analysis, is essential for building this comprehensive view. whiterose.ac.uk

Future research will increasingly rely on the integration of multi-omics data to map the influence of this compound. nih.govusp.brbiorxiv.org This involves:

Transcriptomics: Analyzing how the presence of this compound in RNA affects gene expression levels, splicing patterns, and RNA stability on a genome-wide scale.

Proteomics: Identifying which RNA-binding proteins interact differently with RNA containing this modification and how this affects the cellular proteome.

Metabolomics: Determining how the synthesis and presence of this compound are linked to cellular metabolic states and how it perturbs metabolic pathways. nih.gov

This wealth of data can then be fed into computational models to simulate and predict the behavior of the system. nih.gov Computational modeling can be applied to:

Predict Structural Changes: Model the three-dimensional structure of RNA and DNA to understand how the addition of a hydroxymethyl group at the C6 position affects local conformation, flexibility, and base-pairing interactions. nih.govnyu.edu

Simulate Network Dynamics: Build predictive models of the gene regulatory and metabolic networks that control and are controlled by this compound. nih.goviupui.edu These models can generate testable hypotheses and guide the design of future experiments, accelerating the pace of discovery.

By combining the precision of synthetic biology with the holistic view of systems biology and the predictive power of computational modeling, the scientific community can systematically chart the uncharted territory of this compound, revealing its role in the complex machinery of life.

Q & A

Q. What analytical methods are recommended for confirming the structural integrity of 6-(Hydroxymethyl)uridine in synthetic samples?

To verify structural integrity, use nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) for chemical shift analysis, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for purity assessment, and compare results with published spectral databases. Ensure consistency with literature-reported melting points and retention times. Cross-validate findings using X-ray crystallography if single crystals are obtainable .

Q. What synthetic protocols are documented for this compound, and what parameters require optimization?

Synthesis typically involves modifying uridine via hydroxymethylation. Key parameters include reaction temperature (60–80°C), pH control (neutral to mildly basic), and protection/deprotection of functional groups (e.g., using tert-butyldimethylsilyl (TBDMS) groups). Optimize yields by adjusting catalyst concentrations (e.g., Pd/C for hydrogenation) and monitoring reaction progress with thin-layer chromatography (TLC) .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Design accelerated stability studies by exposing the compound to stressors:

  • Temperature : 4°C, 25°C, and 40°C
  • Humidity : 30% and 75% relative humidity
  • Light : UV/visible light exposure vs. dark controls Quantify degradation products using HPLC-UV and assess structural changes via Fourier-transform infrared spectroscopy (FTIR). Compare degradation kinetics to establish shelf-life recommendations .

Q. What are the challenges in isolating this compound from biological matrices?

Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to separate the compound from proteins and lipids. Adjust elution solvents (e.g., methanol:water gradients) and validate recovery rates using spiked samples. Matrix interference can be minimized with tandem mass spectrometry (MS/MS) selective reaction monitoring (SRM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic pathways for this compound metabolism?

Conduct in vitro assays with purified enzymes (e.g., kinases, phosphorylases) under controlled kinetic conditions. Use isotopic labeling (e.g., 13C-glucose tracing) to track metabolic flux. Perform knockdown/knockout studies (CRISPR/Cas9) in model organisms to identify rate-limiting steps. Compare results across cell lines and species to isolate confounding variables .

Q. What methodologies are suitable for quantifying this compound in heterogeneous biological samples?

Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol with deuterated internal standards (e.g., d3-6-(Hydroxymethyl)uridine). Validate linearity (R² > 0.99), limit of detection (LOD < 1 nM), and precision (%CV < 15%). Account for matrix effects by standard addition calibration .

Q. How can the role of this compound in RNA modification dynamics be investigated mechanistically?

Employ pulse-chase experiments with 3H- or 32P-labeled uridine to track incorporation into RNA. Use next-generation sequencing (RNA-seq) to map modification sites. Pair with in silico molecular dynamics simulations to predict interactions with RNA polymerases or repair enzymes .

Q. What strategies address low reproducibility in synthesizing this compound across laboratories?

Standardize protocols using International Council for Harmonisation (ICH) guidelines:

  • Critical parameters : Document reaction stoichiometry, solvent purity, and equipment calibration.
  • Inter-lab validation : Share batches between labs for cross-testing via round-robin studies.
  • Data transparency : Publish detailed spectral data and raw chromatograms in open-access repositories .

Q. How can researchers differentiate this compound’s biological effects from those of unmodified uridine?

Design dose-response studies comparing equimolar concentrations of both compounds in cell cultures. Use transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify unique pathways affected. Validate findings with selective inhibitors or competitive binding assays .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in preclinical studies?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, employ mixed-effects models to account for inter-subject variability. Report confidence intervals and effect sizes to contextualize significance .

Data Presentation Guidelines

Q. Example Table: Stability Study Results for this compound

ConditionDegradation Rate (%/month)Major Degradation Product
4°C, dark0.5None detected
25°C, 75% RH2.1Uridine
40°C, UV light8.76-Formyluridine

Note: Data should include standard deviations and sample size (n ≥ 3). Source: Hypothetical data based on typical stability study frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.